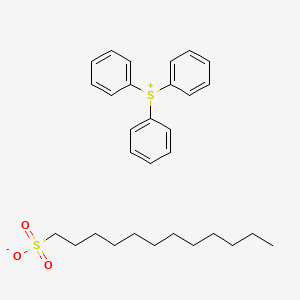

Triphenylsulfanium dodecane-1-sulfonate

Description

Foundational Concepts of Onium Salts and Photoacid Generation

Onium salts are a class of chemical compounds in which a central non-metal atom forms a cation by bonding with a number of organic substituents, acquiring a positive charge. nih.gov The name of the cation is typically formed by adding the "-onium" suffix to the root name of the central element. Key examples relevant to advanced materials include sulfonium (B1226848) ([R₃S]⁺) and iodonium (B1229267) ([R₂I]⁺) salts, where R represents an organic group. wikipedia.orgsan-apro.co.jp These salts are ionic compounds, consisting of the onium cation paired with a non-coordinating counterion. nih.gov

A critical application of onium salts, particularly sulfonium and iodonium salts, is their use as Photoacid Generators (PAGs). san-apro.co.jpalfa-chemistry.com PAGs are substances that decompose upon exposure to light to produce a strong acid. alfa-chemistry.com The process of photoacid generation in an ionic onium salt PAG, such as a triphenylsulfonium (B1202918) salt, is initiated when the cation absorbs light energy (typically in the UV spectrum). san-apro.co.jprsc.org This absorption leads to the cleavage of a carbon-sulfur bond, creating radical species. These highly reactive intermediates then undergo further reactions, such as abstracting a proton from the surrounding environment or solvent, which results in the formation of a strong Brønsted acid (H⁺). san-apro.co.jp The identity of the released acid is determined by the counterion of the onium salt. For Triphenylsulfanium dodecane-1-sulfonate (B8722912), the generated acid would be dodecane-1-sulfonic acid. This photochemically triggered, catalytic generation of acid is the cornerstone of chemically amplified photoresists used in microelectronics manufacturing. alfa-chemistry.com

Significance of Sulfonium Salts in Contemporary Organic Chemistry and Materials Science

The utility of sulfonium salts extends broadly across both synthetic chemistry and materials science. In contemporary organic chemistry, they are valued for their diverse reactivity. nih.gov Historically, they have been used as precursors to sulfur ylides, which are important reagents for forming carbon-carbon bonds in reactions like the Johnson–Corey–Chaykovsky epoxidation. wikipedia.org More recently, their application has expanded significantly, with triarylsulfonium salts being recognized as excellent electrophilic partners in a variety of coupling reactions for forming C-C and C-X (where X is a heteroatom) bonds. nih.govnih.gov Their reactivity profile shows similarities to that of hypervalent iodine(III) reagents, and they are increasingly used as stable, versatile alternatives. nih.govresearchgate.net

In materials science, the primary significance of sulfonium salts lies in their role as highly efficient PAGs. researchgate.net They are indispensable components in chemically amplified photoresists, which are fundamental to modern photolithography processes for fabricating integrated circuits. alfa-chemistry.comgoogle.com When a photoresist film containing a sulfonium salt PAG is exposed to a pattern of light, the generated acid acts as a catalyst. alfa-chemistry.com In a positive-tone resist, this acid catalyzes a deprotection reaction, cleaving acid-sensitive groups from the polymer backbone. This chemical change increases the solubility of the exposed regions in a developer solution, allowing for the creation of intricate, high-resolution patterns. alfa-chemistry.com The high thermal stability and quantum efficiency of many sulfonium salts make them ideal for these demanding, high-precision applications. san-apro.co.jp Furthermore, the acid generated from sulfonium salt PAGs can serve as an initiator for cationic polymerization of monomers like epoxides, a process used in photocurable coatings, adhesives, and 3D printing. san-apro.co.jprsc.org

Research Trajectory and Unaddressed Challenges Pertaining to Alkylsulfonate Counterions

The counterion in a PAG is not merely a spectator; it critically defines the properties of the generated acid, including its strength (pKa), size, and mobility (diffusivity) within the polymer matrix. san-apro.co.jp Historically, perfluoroalkylsulfonates, such as perfluorooctanesulfonate (B1231939) (PFOS) and perfluorobutanesulfonate (B13733166) (PFBS), were widely used due to the very strong acids they generate. researchgate.net However, significant environmental and health concerns regarding the persistence, bioaccumulation, and toxicity of long-chain perfluorinated compounds led to a concerted research effort to find viable alternatives. researchgate.net

This trajectory has shifted focus towards PAGs with novel, non-perfluorinated or partially fluorinated counterions, including those with alkylsulfonate structures. researchgate.net The introduction of a long alkyl chain, as seen in dodecane-1-sulfonate, presents a unique set of properties and challenges. A primary challenge is managing the trade-off between acid diffusion and resolution. A larger, bulkier anion like dodecane-1-sulfonate generates a less mobile acid, which can reduce diffusion blur and potentially improve pattern resolution. However, this reduced mobility may also decrease the catalytic efficiency, necessitating higher exposure doses.

Further challenges associated with alkylsulfonate counterions include:

Solubility and Distribution : The long, nonpolar alkyl chain significantly alters the PAG's solubility in the polar organic solvents used for casting photoresist films. Achieving uniform distribution of the PAG within the polymer film is crucial for consistent lithographic performance, and poor solubility can lead to aggregation and defects. researchgate.net

Purity and Synthesis : The synthesis of sulfonic acid salts, particularly when using alcohol solvents, has been scrutinized by regulatory authorities due to the potential for the formation of mutagenic alkyl sulfonate impurities. researchgate.net Although the formation of such esters from a sulfonic acid and an alcohol is a very slow and thermodynamically unfavorable reaction, ensuring the purity of the final PAG product is a significant consideration. researchgate.net Addressing these challenges through the rational design of the alkylsulfonate structure is an active area of research aimed at developing environmentally benign and high-performance PAGs for next-generation lithography. researchgate.net

Properties

CAS No. |

565469-26-3 |

|---|---|

Molecular Formula |

C30H40O3S2 |

Molecular Weight |

512.8 g/mol |

IUPAC Name |

dodecane-1-sulfonate;triphenylsulfanium |

InChI |

InChI=1S/C18H15S.C12H26O3S/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2-3-4-5-6-7-8-9-10-11-12-16(13,14)15/h1-15H;2-12H2,1H3,(H,13,14,15)/q+1;/p-1 |

InChI Key |

JRBMRCCUPJKYSR-UHFFFAOYSA-M |

Canonical SMILES |

CCCCCCCCCCCCS(=O)(=O)[O-].C1=CC=C(C=C1)[S+](C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Strategies for Triphenylsulfanium Dodecane 1 Sulfonate and Analogs

Established Methods for Triarylsulfonium Cation Synthesis

The triphenylsulfanium cation is a key component of the target molecule. Several well-established methods are available for the synthesis of triarylsulfonium cations, each with its own advantages and limitations.

One of the earliest and most fundamental methods involves the condensation of diaryl sulfoxides with aromatic compounds in the presence of a strong acid . This electrophilic aromatic substitution reaction is a direct approach to forming the triaryl-substituted sulfur core.

Another widely used method is the reaction of an aryl Grignard reagent with thionyl chloride , which initially forms a diaryl sulfoxide. This intermediate can then be reacted in situ with another equivalent of the Grignard reagent or a different arylating agent to furnish the desired triarylsulfonium salt. A variation of this involves reacting the aryl Grignard reagent with thionyl chloride and subsequently with a triorganosilyl sulfonate.

The "iodonium salt route" provides an alternative pathway, where diaryliodonium salts are used as arylating agents to react with diaryl sulfides. researchgate.net This method is particularly useful for synthesizing unsymmetrical triarylsulfonium salts.

More contemporary approaches include the reaction of diaryl sulfides or sulfoxides with arynes . rsc.orgnih.gov Arynes, being highly reactive intermediates, readily undergo addition reactions with sulfur compounds to form the corresponding sulfonium (B1226848) salts under mild conditions. rsc.org This method often offers a broader substrate scope and tolerance to various functional groups. rsc.org

Table 1: Comparison of Established Methods for Triarylsulfonium Cation Synthesis

| Method | Starting Materials | Key Reagents/Conditions | Advantages | Disadvantages |

| Diaryl Sulfoxide Condensation | Diaryl sulfoxide, Aromatic compound | Strong acid (e.g., H₂SO₄, P₂O₅) | Direct, one-pot reaction | Harsh conditions, limited to certain substrates |

| Grignard Reagent Method | Aryl Grignard reagent, Thionyl chloride | Grignard reagent, Triorganosilyl sulfonate | Versatile, allows for unsymmetrical products | Requires anhydrous conditions, multi-step |

| Iodonium (B1229267) Salt Route | Diaryl sulfide (B99878), Diaryliodonium salt | Copper catalyst | Good for unsymmetrical salts | Use of potentially toxic iodonium salts |

| Aryne Chemistry | Diaryl sulfide/sulfoxide, Aryne precursor | Cesium fluoride | Mild conditions, broad functional group tolerance | Aryne precursors can be complex to synthesize |

Preparation Routes for Dodecane-1-Sulfonate (B8722912) Anion Precursors

The dodecane-1-sulfonate anion is the counterion to the triphenylsulfanium cation in the target molecule. Its synthesis typically begins with the preparation of a suitable precursor, such as dodecanesulfonic acid or its corresponding sulfonyl chloride.

One common industrial method for the synthesis of alkanesulfonates is the sulfoxidation of n-alkanes . This process involves the reaction of alkanes with sulfur dioxide and oxygen, typically initiated by UV light or a radical initiator. The resulting alkanesulfonic acid can then be neutralized with a suitable base, such as sodium hydroxide, to yield the sodium salt.

A laboratory-scale synthesis of dodecanesulfonyl chloride can be achieved through the chlorosulfonation of dodecylbenzene . prepchem.com Alternatively, dodecylbenzenesulfonic acid can be treated with thionyl chloride in the presence of a catalyst like dimethylformamide (DMF) to yield the corresponding sulfonyl chloride. orgsyn.org

General methods for the synthesis of alkanesulfonyl chlorides also include the oxidative chlorosulfonation of S-alkyl isothiourea salts using reagents like sodium hypochlorite (B82951) (bleach) or N-chlorosuccinimide. organic-chemistry.org These methods offer a convenient and often high-yielding route to the desired sulfonyl chloride precursors from readily available starting materials. organic-chemistry.org The resulting dodecanesulfonyl chloride can then be hydrolyzed to dodecanesulfonic acid or directly used in salt formation reactions.

Synthetic Methodologies for Ionic Sulfonium Salt Formation

The formation of the final triphenylsulfanium dodecane-1-sulfonate salt involves the combination of the pre-synthesized triphenylsulfanium cation with the dodecane-1-sulfonate anion. This is typically achieved through an anion exchange or metathesis reaction .

In this process, a pre-existing triphenylsulfonium (B1202918) salt with a different counterion, such as a halide (e.g., bromide) or hexafluorophosphate, is reacted with a source of the dodecane-1-sulfonate anion. google.com A common source for the anion is its sodium salt, sodium dodecane-1-sulfonate, which is commercially available. tcichemicals.comsigmaaldrich.com The reaction is often carried out in a solvent where the desired this compound is soluble, while the byproduct salt (e.g., sodium bromide) is insoluble and can be removed by filtration.

The general scheme for the metathesis reaction is as follows:

(C₆H₅)₃S⁺X⁻ + C₁₂H₂₅SO₃⁻Na⁺ → (C₆H₅)₃S⁺C₁₂H₂₅SO₃⁻ + NaX(s)

Where X⁻ is the initial counterion of the triphenylsulfonium salt. The choice of solvent is crucial to drive the reaction to completion by precipitating the inorganic salt.

Investigation of Green Chemistry Approaches in Sulfonium Salt Synthesis

In recent years, there has been a growing interest in developing more environmentally friendly methods for the synthesis of sulfonium salts. These "green chemistry" approaches aim to reduce waste, minimize the use of hazardous reagents, and improve energy efficiency.

One promising green approach is the use of microwave-assisted synthesis . For triarylsulfonium salt photoacid generators, microwave irradiation has been shown to dramatically reduce reaction times, in some cases by a factor of 90 to 420 compared to conventional thermal methods. rsc.org This significant rate enhancement can lead to substantial energy savings and increased throughput.

Another green technique that is gaining traction is mechanochemistry , specifically ball-milling. While not yet widely reported for triphenylsulfanium salts, ball-milling has been successfully employed for the difunctionalization of alkynyl sulfonium salts with sulfinic acids under solvent-free conditions. This method aligns well with the principles of green chemistry by eliminating the need for solvents and often proceeding without the need for catalysts or additives.

The development of synthetic routes that utilize less toxic and more readily available starting materials is also a key aspect of green chemistry in this context.

Structure-Activity Relationship in Synthetic Design of Related Sulfonium Salts

In the context of their use as photoacid generators (PAGs) in photolithography and other photopolymerization processes, the structure of the triarylsulfonium cation plays a significant role in its photochemical properties. rsc.org Substituents on the aryl rings can affect the absorption wavelength (λmax), the quantum yield of acid generation, and the thermal stability of the salt. rsc.org For instance, increasing the steric bulk around the sulfur atom can enhance the thermal stability of the sulfonium salt. nih.govacs.org

The nature of the anion is equally important as it determines the strength of the photogenerated acid. rsc.org For applications requiring a strong acid to catalyze a chemical transformation, anions derived from strong sulfonic acids, such as dodecane-1-sulfonic acid, are often employed. The size and nucleophilicity of the anion can also influence the solubility of the PAG in different polymer matrices and its diffusion characteristics upon acid generation. The interplay between the cation's photosensitivity and the anion's acidity is a key consideration in the design of effective PAGs. rsc.orgresearchgate.net

Photochemistry and Mechanistic Insights of Triphenylsulfanium Dodecane 1 Sulfonate

Photodissociation Processes and Acid Generation Pathways

The primary photochemical event upon irradiation of triphenylsulfanium salts is the cleavage of a carbon-sulfur (C–S) bond. This photodissociation can proceed through two main pathways: homolytic and heterolytic cleavage, both of which ultimately lead to the formation of a strong acid.

Direct irradiation of the triphenylsulfanium cation (Ph₃S⁺) promotes it to an excited singlet state. From this state, the molecule can undergo competing homolytic and heterolytic cleavage of a C–S bond. ibm.comosti.gov

Heterolytic Cleavage: This pathway involves the asymmetric breaking of the C–S bond, where the bonding electrons are transferred to the sulfur atom. This process results in the formation of a phenyl cation (Ph⁺) and diphenyl sulfide (B99878) (Ph₂S). ibm.com This is considered a predominant pathway in the direct photolysis from the singlet excited state. ibm.com

Homolytic Cleavage: In this pathway, the C–S bond breaks symmetrically, with each fragment retaining one of the bonding electrons. This results in the formation of a phenyl radical (Ph•) and a diphenylsulfinyl radical cation (Ph₂S•⁺). ibm.comnih.gov While some studies suggest this is a minor pathway in direct photolysis, it becomes more significant in triplet-sensitized reactions. ibm.com

Recent computational studies using localized active space self-consistent field (LASSCF) methods suggest a homolytic bond cleavage for the triphenylsulfanium cation upon photoexcitation.

The choice between these pathways can be influenced by factors such as the solvent environment and the presence of photosensitizers.

Table 1: Primary Photodissociation Products of the Triphenylsulfanium Cation

| Cleavage Type | Products |

|---|---|

| Heterolytic | Phenyl cation (Ph⁺) + Diphenyl sulfide (Ph₂S) |

This table outlines the initial species formed upon the photo-induced cleavage of the C-S bond in the triphenylsulfanium cation.

The generation of the Brønsted acid, in this case, dodecane-1-sulfonic acid, is a multi-step process following the initial photodissociation. The reactive intermediates generated in the primary photochemical step react with surrounding molecules, typically solvent or other hydrogen donors, to release a proton.

The phenyl radical and the diphenylsulfinyl radical cation formed via homolytic cleavage are highly reactive. They can abstract hydrogen atoms from the solvent or other molecules in the system (represented as R-H), leading to the formation of benzene (B151609), a protonated diphenyl sulfide, and a radical species (R•). The protonated diphenyl sulfide then releases a proton to form the final acid product.

Formation and Reactivity of Radical Intermediates

The phenyl radical is a highly reactive species. blogspot.com It can abstract hydrogen atoms from solvent molecules, as mentioned earlier, leading to the formation of benzene and a proton. osti.gov It can also add to aromatic rings, leading to the formation of biphenyl (B1667301) derivatives. researchgate.net

Table 2: Representative Quantum Yields of Photoacid Generation (ΦH⁺) for Triphenylsulfanium Salts

| Compound | Anion | Wavelength (nm) | Quantum Yield (ΦH⁺) |

|---|---|---|---|

| Triphenylsulfanium Salt | CF₃SO₃⁻ | 294 | ~0.5 |

| Triphenylsulfanium Salt | PF₆⁻ | 294 | ~0.5 |

| Triphenylsulfanium Salt | SbF₆⁻ | 294 | ~0.5 |

| Substituted Triphenylsulfanium Salt | - | 365 | 0.60 |

Disclaimer: The data in this table are for triphenylsulfanium salts with different anions and substitutions, as specific data for Triphenylsulfanium dodecane-1-sulfonate (B8722912) was not available in the reviewed literature. The quantum yields are representative of the general efficiency of the triphenylsulfanium cation as a photoacid generator. Data sourced from a study on various photoinitiators. mdpi.com

Generation of Aryl and Sulfonyl Radicals

The photolysis of the triphenylsulfanium cation proceeds via two primary competing pathways: homolytic and heterolytic cleavage of a C–S bond. ibm.comosti.gov While the prompt specifies the generation of sulfonyl radicals, it is critical to clarify that the primary photochemical event involves the triphenylsulfanium cation, which upon homolytic cleavage, generates aryl (specifically, phenyl) radicals and a diphenylsulfinyl radical cation, not a sulfonyl radical. The dodecane-1-sulfonate anion is typically a spectator ion in this initial process.

Homolytic Cleavage: This pathway involves the symmetric breaking of a C–S bond, where the two electrons of the bond are distributed between the two fragments. Direct irradiation excites the triphenylsulfanium cation to a singlet excited state, from which homolytic cleavage can occur. ibm.com This process can also be initiated from the triplet excited state, particularly through photosensitization. ibm.com The resulting products are a phenyl radical and a diphenylsulfinyl radical cation, formed as a geminate radical pair within a solvent cage. ibm.com

Reaction: (C₆H₅)₃S⁺ --(hν)--> [ (C₆H₅)• + •S⁺(C₆H₅)₂ ]_cage

Heterolytic Cleavage: This pathway involves the asymmetric breaking of the C–S bond, where both electrons from the bond remain with the sulfur-containing fragment. This is also proposed to occur from the singlet excited state and results in the formation of a phenyl cation and a molecule of diphenyl sulfide. ibm.com

Reaction: (C₆H₅)₃S⁺ --(hν)--> C₆H₅⁺ + S(C₆H₅)₂

Radical-Mediated Reaction Pathways

Following the initial homolytic C–S bond cleavage, the generated radical pair—the phenyl radical and the diphenylsulfinyl radical cation—can undergo several subsequent reactions. These pathways are broadly categorized based on whether the reactions occur within the initial solvent cage or after the radical species diffuse apart. tandfonline.com

In-Cage Reactions: Before the radical pair can diffuse away from each other, they can recombine within the solvent cage. This "in-cage" recombination is a significant pathway that leads to the formation of rearrangement products, namely phenylthiobiphenyls (2-, 3-, and 4-phenylthiobiphenyl). ibm.comtandfonline.com These products are formed by the phenyl radical attacking one of the phenyl rings of the diphenylsulfinyl radical cation.

Cage-Escape Reactions: If the radicals diffuse out of the solvent cage, they are considered "escape" radicals and can react with other molecules in the solution, primarily the solvent.

The phenyl radical can abstract a hydrogen atom from a solvent molecule (represented as R-H) to form benzene. ibm.com

The diphenylsulfinyl radical cation can also interact with the solvent, ultimately leading to the formation of diphenyl sulfide and a proton (H⁺). This proton generation is the basis for the use of triphenylsulfanium salts as photoacid generators.

The competition between in-cage and cage-escape reactions is influenced by solvent viscosity and the specific counter-ion, with cage-to-escape product ratios varying under different conditions. ibm.comtandfonline.com

| Reaction Pathway | Intermediate Species | Major Products | Description |

|---|---|---|---|

| In-Cage Recombination | [ (C₆H₅)• + •S⁺(C₆H₅)₂ ]_cage | 2-, 3-, and 4-Phenylthiobiphenyl | Radical pair recombines within the solvent cage before diffusion. |

| Cage-Escape Reaction (Phenyl Radical) | (C₆H₅)• | Benzene | Escaped phenyl radical abstracts a hydrogen atom from the solvent. |

| Cage-Escape Reaction (Radical Cation) | •S⁺(C₆H₅)₂ | Diphenyl Sulfide, H⁺ | Escaped radical cation reacts with solvent to generate acid. |

Theoretical and Computational Elucidation of Photoreaction Mechanisms

To gain deeper insight into the complex photochemical processes of triphenylsulfanium salts, theoretical and computational methods are employed. These techniques allow for the detailed examination of excited states, reaction energy profiles, and electronic structures that are often difficult to probe experimentally.

Density Functional Theory (DFT) for Reaction Pathway Analysis

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure and energetics of molecules. For triphenylsulfanium salts, DFT and other ab initio methods are used to model the photochemical decomposition mechanism. acs.org

By calculating the potential energy surfaces of the ground and excited electronic states, researchers can map out the most likely pathways for the C–S bond cleavage. These calculations can help distinguish the energetic favorability of homolytic versus heterolytic cleavage from a specific excited state. Furthermore, DFT can be used to calculate the structures of transition states and intermediates, providing a complete theoretical picture of the reaction coordinate from the initial photoexcitation to the final products. While specific DFT studies on Triphenylsulfanium dodecane-1-sulfonate are not widely published, the principles are applied to the triphenylsulfanium cation to understand its intrinsic photochemical reactivity.

| Computational Target | Information Gained |

|---|---|

| Excited State Potential Energy Surfaces | Identifies the lowest energy pathways for bond cleavage after photoexcitation. |

| Transition State Structures | Determines the energy barriers for different decomposition reactions. |

| Intermediate Energetics | Assesses the stability of radical and cationic intermediates. |

| Reaction Enthalpies | Predicts the overall thermodynamics of the photolysis process. |

Molecular Orbital Calculations of Charge Transfer Complexes

Triphenylsulfanium salts can act as potent electron acceptors, enabling them to form electron donor-acceptor (EDA) or charge-transfer (CT) complexes with suitable electron donor molecules. researchgate.net Upon irradiation with light corresponding to the absorption band of the CT complex, an electron is transferred from the donor to the triphenylsulfanium cation. This single-electron transfer (SET) process reduces the sulfonium (B1226848) salt, rendering the C–S bond unstable and leading to its rapid fragmentation into an aryl radical and a diaryl sulfide. researchgate.net

Molecular orbital (MO) theory is essential for understanding the formation and photoactivity of these CT complexes. Calculations are used to identify the highest occupied molecular orbital (HOMO) of the donor and the lowest unoccupied molecular orbital (LUMO) of the triphenylsulfanium acceptor. The energy difference between these frontier orbitals is related to the energy of the CT absorption band. ias.ac.in MO analysis elucidates how the electron density is redistributed upon excitation, confirming the transfer of an electron from the donor's HOMO to the acceptor's LUMO, which triggers the chemical reaction. mdpi.com This mechanism, often referred to as photosensitization, is a critical pathway for the decomposition of triphenylsulfanium salts. researchgate.net

Applications in Cationic Polymerization Initiated by Triphenylsulfanium Dodecane 1 Sulfonate

Fundamentals of Cationic Photopolymerization

Cationic photopolymerization is a chain-growth polymerization technique initiated by cationic species generated through the action of light. The process begins with a photoinitiator, such as a triphenylsulfanium salt, which absorbs photons (typically in the UV range) and undergoes irreversible photodecomposition. This reaction produces a strong Brønsted acid (H⁺). nih.gov

The initiation step involves the protonation of a monomer molecule (M) by this photogenerated acid, forming a carbocationic active center (HM⁺).

Initiation: Photoinitiator + hv → H⁺A⁻ H⁺A⁻ + M → HM⁺A⁻

During the propagation step, the active center reacts sequentially with other monomer molecules, leading to the growth of the polymer chain. wikipedia.org The monomer is added in a head-to-tail fashion, regenerating the cationic active site at the end of the growing chain after each addition. wikipedia.org

Propagation: HM⁺A⁻ + n(M) → H(M)ₙM⁺A⁻

Termination of the growing polymer chain can occur through several mechanisms, including unimolecular rearrangement with the counter-ion (A⁻), where an anionic fragment of the counter-ion combines with the propagating chain end. wikipedia.orgyoutube.com Another pathway is chain transfer, where the active site is transferred to another molecule, such as a monomer, solvent, or impurity, thereby terminating one chain while potentially starting another. wikipedia.org

A key advantage of cationic photopolymerization over free-radical systems is its insensitivity to oxygen inhibition. stanford.edu This allows for curing to be performed in air without the need for an inert atmosphere. Furthermore, many monomers used in cationic polymerization, such as epoxides and vinyl ethers, exhibit lower toxicity compared to the acrylates commonly used in radical processes. stanford.edu

Initiation Efficiency and Polymerization Kinetics

The initiation efficiency of triphenylsulfanium salts in cationic polymerization is influenced by the structure of both the cation and the anion. The triphenylsulfanium cation is an effective chromophore for UV light, and upon absorption, it efficiently generates the initiating acid. Modifications to the cation structure can alter its light absorption characteristics, while the nature of the anion plays a crucial role in the subsequent polymerization steps. nih.gov

R_p = k_p [M] [M⁺]

where:

k_p is the rate constant of propagation.

[M] is the monomer concentration.

[M⁺] is the concentration of active polymer chains (carbocations).

The following table presents hypothetical kinetic data for the polymerization of a cycloaliphatic epoxide initiated by Triphenylsulfanium dodecane-1-sulfonate (B8722912) under UV irradiation, illustrating the effect of initiator concentration on polymerization rate and monomer conversion.

| Initiator Concentration (wt%) | Peak Polymerization Rate (s⁻¹) | Final Monomer Conversion (%) | Time to Reach 50% Conversion (s) |

|---|---|---|---|

| 0.5 | 0.45 | 72 | 150 |

| 1.0 | 0.82 | 85 | 80 |

| 2.0 | 1.15 | 88 | 55 |

This data is illustrative and intended to show expected trends. Actual values would be determined experimentally.

Monomer Scope in Triphenylsulfanium Dodecane-1-Sulfonate-Initiated Systems

Triphenylsulfanium salts are versatile photoinitiators capable of polymerizing a wide range of monomers that are susceptible to cationic polymerization. This includes both heterocyclic monomers that undergo ring-opening polymerization and vinyl monomers that polymerize through their carbon-carbon double bonds.

Heterocyclic monomers such as epoxides, oxetanes, and lactones are readily polymerized via a cationic ring-opening mechanism. The polymerization of these monomers is driven by the release of ring strain. The photogenerated Brønsted acid protonates the heteroatom (typically oxygen) in the ring, creating an oxonium ion. A subsequent nucleophilic attack by another monomer molecule opens the ring and propagates the chain. researchgate.netmdpi.com

Epoxides, particularly cycloaliphatic epoxides, are widely used in cationic photopolymerization due to their high reactivity and the excellent thermal and mechanical properties of the resulting crosslinked polymers. researchgate.net The general mechanism for the acid-initiated ring-opening of an epoxide is shown below.

Epoxide Ring-Opening Mechanism:

Protonation: The epoxide oxygen is protonated by the photogenerated acid.

Nucleophilic Attack: A neutral epoxide molecule attacks the protonated epoxide, leading to ring-opening and the formation of a dimer with a regenerated active site.

Propagation: The process continues, forming a polyether chain.

While ε-caprolactone is commonly polymerized via ring-opening, its cationic polymerization is less frequent than anionic or coordination mechanisms. However, strong acids, including sulfonic acids, can catalyze the ring-opening polymerization of ε-caprolactone, suggesting that photoinitiators like this compound could be effective.

Vinyl monomers suitable for cationic polymerization possess electron-donating substituents that can stabilize the propagating carbocationic active center. wikipedia.org Monomers such as vinyl ethers and p-methoxystyrene are highly reactive in cationic polymerization.

Vinyl Ethers: These are among the most reactive monomers for cationic polymerization due to the strong electron-donating nature of the ether oxygen, which effectively stabilizes the carbocation through resonance. The polymerization of vinyl ethers is often very rapid. nih.govosti.govmdpi.com Triphenylsulfanium salts are effective in initiating the polymerization of multifunctional vinyl ethers to produce highly crosslinked coatings. osti.gov

p-Methoxystyrene: The methoxy (B1213986) group at the para position of the styrene (B11656) monomer provides resonance stabilization for the carbocationic center, making it suitable for cationic polymerization. Studies have shown that cationic polymerization of p-methoxystyrene can be achieved using various initiating systems.

The table below summarizes the classes of monomers polymerizable by triphenylsulfanium salt-initiated cationic polymerization.

| Monomer Class | Specific Examples | Polymerization Mechanism | Key Features |

|---|---|---|---|

| Heterocyclic (Ring-Opening) | Epoxides, Oxetanes, ε-caprolactone | Cationic Ring-Opening | Driven by ring strain release; produces polyethers, polyesters. |

| Vinyl Monomers | Vinyl ethers, p-methoxystyrene | Cationic Addition | Requires electron-donating groups to stabilize carbocation. |

Influence of Dodecane-1-Sulfonate Anion on Polymerization Characteristics

In cationic polymerization, the counter-anion, derived from the photoinitiator, is not merely a spectator. Its structure, size, and nucleophilicity significantly influence the stability of the propagating carbocation, the rate of propagation, and the prevalence of termination and chain-transfer reactions. wikipedia.orgstanford.edu

For a successful cationic polymerization, the counter-anion must be weakly or non-nucleophilic. wikipedia.orgmit.edu If the anion is highly nucleophilic, it will readily combine with the carbocationic chain end, causing premature termination. libretexts.org The dodecane-1-sulfonate anion (CH₃(CH₂)₁₁SO₃⁻) is considered weakly nucleophilic. The negative charge is delocalized across the three oxygen atoms of the sulfonate group, reducing its tendency to form a covalent bond with the propagating carbocation.

The structure of the dodecane-1-sulfonate anion influences the polymerization in several ways:

Ion Pair State: The propagating carbocation and the counter-anion can exist in various states, from a tight ion pair to a solvent-separated ion pair, or as free ions. The large size and flexible, long alkyl chain of the dodecane-1-sulfonate anion can affect the distance between the cation and anion in the ion pair. In less polar media, the long nonpolar chain might promote better solubility of the initiator salt. The large size of the anion, compared to smaller inorganic anions like BF₄⁻, can lead to a "looser" ion pair. Looser ion pairs and free ions are generally more reactive in propagation, potentially leading to faster polymerization rates. wikipedia.org

Chain Propagation: A less tightly bound, more mobile anion allows for easier access of monomer molecules to the cationic active center, thus facilitating the propagation step. The rate of propagation is generally faster in systems with larger, less coordinating anions. stanford.edu

Impact on Polymer Molecular Weight Control

In cationic polymerization, the molecular weight of the resulting polymer is a critical parameter that dictates its physical properties. While specific studies detailing the precise control of molecular weight using this compound are not extensively published, the general principles of cationic polymerization allow for a clear understanding of its role. The final molecular weight is influenced by the rates of initiation, propagation, and chain transfer/termination events.

The concentration of the photoinitiator is a key factor. A higher concentration of this compound, under constant light intensity, leads to a greater number of initiating acid species. This can result in the formation of a larger number of shorter polymer chains, thereby decreasing the average molecular weight. Conversely, a lower initiator concentration may produce fewer, but longer, polymer chains, increasing the molecular weight.

Furthermore, the choice of solvent and the presence of impurities can introduce chain transfer reactions, which can limit the ultimate chain length and affect the molecular weight distribution. The control over these parameters is essential for tailoring the polymer's properties for specific applications. nih.gov For instance, in controlled radical polymerization, careful selection of initiators and chain-transfer agents allows for the synthesis of polymers with predetermined molecular weights, even in the ultra-high-molecular-weight range, and narrow molecular weight distributions (Đ ≈ 1.10). researchgate.netresearchgate.net

Table 1: Factors Influencing Molecular Weight in Cationic Polymerization

| Factor | Effect on Molecular Weight | Mechanism |

| Initiator Concentration | Inverse relationship; higher concentration generally leads to lower molecular weight. | More initiation sites lead to a greater number of shorter polymer chains. |

| Light Intensity | Can decrease molecular weight. | Higher intensity increases the rate of initiation relative to propagation. |

| Monomer Concentration | Direct relationship; higher concentration can lead to higher molecular weight. | Increases the rate of propagation. |

| Temperature | Inverse relationship; higher temperature often leads to lower molecular weight. | Increases the rate of chain transfer and termination reactions. |

| Chain Transfer Agents | Decreases molecular weight. | Prematurely terminates growing polymer chains. |

Development of Long-Wavelength Sensitive Photoinitiating Systems

A significant area of development has been extending the sensitivity of sulfonium (B1226848) salt photoinitiators beyond the UV spectrum. Standard triphenylsulfonium (B1202918) salts primarily absorb UV light, which has limited penetration depth and poses safety concerns. nih.gov Making these systems sensitive to longer wavelengths, such as visible LED light or even near-IR, is crucial for applications like deep curing and biological materials. mdpi.com

Sensitization Strategies for UV/Visible LED and Near-IR Activation

To activate this compound with longer wavelength light, photosensitization strategies are employed. This involves using a photosensitizer (PS), a molecule that absorbs light at the desired wavelength and then transfers energy to the sulfonium salt, causing it to decompose and release the initiating acid. This process typically occurs via electron transfer. mdpi.com

The photosensitizer, upon absorbing a photon, is promoted to an excited state. In this state, it can donate an electron to the sulfonium salt, which then undergoes dissociation. A wide variety of photosensitizers have been explored to make cationic polymerization compatible with different light sources. mdpi.com

Key Sensitization Approaches:

Intermolecular Sensitization: This is the most common approach, where a separate photosensitizer compound is added to the formulation. Dyes such as thioxanthones, anthracenes, and quinoxaline (B1680401) derivatives have been used effectively. nih.govmdpi.com

Intramolecular Sensitization: This involves covalently attaching a chromophore (a light-absorbing group) to the sulfonium salt molecule itself. This creates a single-component initiator that is sensitive to longer wavelengths, simplifying the formulation. nih.govmdpi.com

Upconversion Nanoparticles (UCNPs): For near-IR activation, UCNPs can be used. These particles absorb low-energy near-IR light and emit higher-energy UV or visible light, which then activates the sulfonium salt initiator. This has been shown to achieve curing depths of over 10 cm. mdpi.com

Hybrid Photopolymerization Systems

Hybrid systems combine two different polymerization mechanisms, typically cationic and free-radical polymerization, within a single formulation. These systems are advantageous because they can combine the properties of different polymer types, such as the low shrinkage of epoxies (cationic) and the rapid curing speed of acrylates (free-radical). researchgate.net

This compound is an ideal component for such systems. Upon photolysis, sulfonium salts can generate not only a Brønsted acid for cationic polymerization but also radical species capable of initiating free-radical polymerization. mdpi.com This dual functionality is often enhanced in what is known as free-radical promoted cationic polymerization (FRPCP). In these systems, a free-radical initiator is used, and the radicals generated can oxidize a sulfonium salt to produce the cationic initiator. mdpi.com This allows for the simultaneous curing of monomers like epoxides and acrylates, leading to the formation of an interpenetrating polymer network (IPN) with tailored properties. researchgate.net

Advanced Polymer Fabrication Through Photoinitiation

The ability to trigger polymerization with light provides exceptional control over where and when the reaction occurs. This spatiotemporal control is the foundation for several advanced manufacturing technologies.

Spatiotemporal Control in 3D Printing and Coatings

Stereolithography (SLA) is a 3D printing technology that relies on the precise, layer-by-layer curing of a liquid photopolymer resin. nih.govyoutube.com A focused light source, such as a UV laser or an LED array, selectively illuminates the surface of the resin, and a photoinitiator like this compound initiates polymerization only in the irradiated regions, solidifying the material. researchgate.net The build platform then moves, and a new layer of liquid resin is exposed for the next curing step.

This process provides exquisite spatiotemporal control, allowing for the fabrication of highly complex and detailed 3D structures with high resolution. nih.govresearchgate.net The dodecane-1-sulfonate anion in the initiator can improve its solubility in non-polar resins commonly used in these applications. Similarly, in advanced coatings, light can be used to rapidly cure protective or functional layers onto surfaces in specific patterns without the need for high temperatures.

Dual-Curing Methodologies (Photo/Thermal)

Dual-curing systems combine two distinct curing mechanisms, most commonly light (photo) and heat (thermal), to achieve comprehensive polymerization. rsc.org This approach is particularly useful for complex parts where light cannot reach all areas (shadowed regions) or for applications requiring an initial rapid "setting" of the material shape followed by a thorough thermal cure to maximize mechanical properties. researchgate.net

A photoinitiator like this compound can be a key component in a photo/thermal dual-curing system. The process often involves:

Photocuring: The material is exposed to light, activating the sulfonium salt in the illuminated areas. This initiates polymerization, quickly solidifying the material and defining its shape.

Thermal Curing: The shaped object is then heated. This can trigger a separate thermal initiator present in the formulation or, in some cases, the residual sulfonium salt itself may decompose at elevated temperatures to release more acid, ensuring that the polymerization reaction goes to completion throughout the entire volume of the material. researchgate.net

This dual methodology allows for the rapid fabrication of robust, fully cured polymer networks with superior performance characteristics. rsc.orgacs.org

Triphenylsulfanium Dodecane 1 Sulfonate in Radical Organic Transformations

Radical Generation from Sulfonium (B1226848) Salts for Carbon-Carbon Bond Formation

The formation of carbon-carbon bonds via radical intermediates is a cornerstone of modern synthesis. Triarylsulfonium salts, such as Triphenylsulfanium dodecane-1-sulfonate (B8722912), serve as valuable precursors for aryl radicals. The generation of these radicals typically occurs through the homolytic cleavage of a carbon-sulfur bond. manchester.ac.uksoton.ac.uk This process can be initiated in several ways, most notably through direct photolysis or photoredox catalysis. manchester.ac.uk

Under direct UV irradiation (e.g., at 254 nm), the C–S bond in a triarylsulfonium salt can be cleaved to produce an aryl radical and a diaryl sulfide (B99878) radical cation. acs.orgresearchgate.net However, this direct photolysis is often inefficient. manchester.ac.uksoton.ac.uk A more common and efficient method involves photoredox catalysis. In this process, a photocatalyst, excited by visible light, reduces the sulfonium salt via a single-electron transfer (SET). This reduction leads to the formation of a radical which then undergoes rapid C-S bond fragmentation to release an aryl radical and a diaryl sulfide. researchgate.netresearchgate.netresearchgate.net These generated aryl radicals can then be trapped by various radical acceptors, such as alkenes, to form new carbon-carbon bonds. soton.ac.uk This approach positions sulfonium salts as effective alternatives to other radical precursors like aryl halides and diazonium salts. manchester.ac.uk

| Method | Initiation | Description | Typical Conditions |

|---|---|---|---|

| Direct Photolysis | UV Light | Direct cleavage of the C-S bond upon absorption of high-energy UV light. Generally less efficient. manchester.ac.uksoton.ac.uk | UV irradiation (e.g., 254 nm) in a suitable solvent. acs.org |

| Photoredox Catalysis | Visible Light + Photocatalyst | A photocatalyst (e.g., Ru(bpy)₃²⁺, Ir complexes, or organic dyes) absorbs visible light and reduces the sulfonium salt via SET to generate the aryl radical. researchgate.netresearchgate.net | Visible light source (e.g., blue LEDs), photocatalyst, sulfonium salt, and substrate in a degassed solvent. soton.ac.uk |

| α-Amino Alkyl Radical Activation | Chemical Radicals | Activation by α-amino alkyl radicals, which act as strong reductants to transfer an electron to the sulfonium salt, proceeding without light or a photocatalyst. nih.gov | Sodium persulfate, n-Bu₃N, in DMSO/H₂O at elevated temperatures. nih.gov |

Photoredox Catalysis for Cross-Coupling Reactions

Photoredox catalysis has emerged as a powerful tool for forging new chemical bonds under mild conditions. When combined with triarylsulfonium salts, it enables a variety of cross-coupling reactions. nih.gov The core principle involves the generation of an aryl radical from the sulfonium salt, which can then engage in subsequent bond-forming steps. This strategy is particularly advantageous as the redox potential of many sulfonium salts is well-matched with common photoredox catalysts, allowing for efficient radical generation where other precursors, like aryl bromides, might be too difficult to reduce. nih.gov This catalytic approach has been successfully applied to challenging transformations, including the formation of carbon-heteroatom and carbon-carbon bonds. nih.govrsc.org

One of the most powerful applications of aryl radicals generated from sulfonium salts is in C-H (hetero)arylation reactions. This method allows for the direct coupling of an aromatic ring from the sulfonium salt with a C-H bond of another (hetero)arene, forming valuable biaryl scaffolds found in pharmaceuticals and functional materials. nih.gov

These transformations can be achieved without a catalyst using high-energy UV light, which directly cleaves the C-S bond of aryl thianthrenium salts (a specific type of sulfonium salt) to generate the necessary aryl radical for C-H/C-H cross-coupling. acs.orgnih.gov More commonly, photoredox catalysis is employed, using visible light and a photocatalyst to mediate the reaction under milder conditions. acs.org A distinct approach involves the activation of sulfonium salts by α-amino alkyl radicals, which can induce C-S bond cleavage and subsequent heteroarylation in the absence of both light and a photocatalyst. nih.gov This method has proven effective for late-stage functionalization, allowing for the coupling of complex sulfonium salts with a range of heterocycles. nih.gov

| Sulfonium Salt Type | Coupling Partner | Conditions | Key Feature |

|---|---|---|---|

| Aryl Thianthrenium Salt | Furan | UV-light (254 nm), DMSO, rt nih.gov | Catalyst-free, photoinduced C-H/C-H cross-coupling. nih.gov |

| Aryl Thianthrenium Salt | Arenes | Ir photocatalyst, blue LEDs nih.gov | Visible-light mediated photoredox catalysis. nih.gov |

| (Hetero)aryl Sulfonium Salt | Pyrrole, Thiophene, Pyridine | Na₂S₂O₈, n-Bu₃N, 80 °C nih.gov | Activation by α-amino alkyl radicals; no light or photocatalyst required. nih.gov |

| Triarylsulfonium Salt | Allyl Sulfones | Ru(bpy)₃Cl₂, visible light soton.ac.uk | Photoredox-catalyzed addition to activated olefins. soton.ac.uk |

While triarylsulfonium salts are primary sources of aryl radicals, their reactivity extends to alkylation procedures, typically through the addition of the generated aryl radical to an unsaturated C-C bond. In these reactions, the sulfonium salt initiates a radical addition process rather than directly providing an alkyl group.

For example, under visible-light photoredox conditions, aryl radicals generated from triarylsulfonium salts readily add to various alkenes, including allyl sulfones, 2-arylacrylates, and 1,1-diphenylethylene. soton.ac.uk This reaction effectively forges a new carbon-carbon bond, leading to a more complex alkylated arene product. The process is tolerant of the electronic nature of the substituents on both the sulfonium salt and the alkene radical acceptor. soton.ac.uk

| Alkene Substrate | Aryl Radical Source | Conditions | Product Type |

|---|---|---|---|

| Allyl Sulfones | Triarylsulfonium Salt | Ru(bpy)₃Cl₂, visible light, CH₃CN soton.ac.uk | Substituted Allyl Arenes soton.ac.uk |

| 2-Arylacrylates | Triarylsulfonium Salt | Ru(bpy)₃Cl₂, visible light, CH₃CN soton.ac.uk | α,β-Diaryl Propionates soton.ac.uk |

| 1,1-Diphenylethylene | Triarylsulfonium Salt | Ru(bpy)₃Cl₂, visible light, CH₃CN soton.ac.uk | 1,1,2-Triarylethanes soton.ac.uk |

Radical Ring Expansion and Ring Opening Reactions

The application of triarylsulfonium salts extends to influencing cyclic structures. While they are well-known as photoacid generators capable of initiating cationic ring-opening polymerizations under UV irradiation, their role in radical-based ring transformations is more nuanced. rsc.org In a cationic process, photolysis of the sulfonium salt generates a strong Brønsted acid, which then catalyzes the polymerization of cyclic monomers. rsc.org

In the context of radical transformations, the aryl radical generated from a salt like Triphenylsulfanium dodecane-1-sulfonate can potentially initiate radical ring-opening or ring-expansion cascades. This would typically involve the addition of the aryl radical to a strained cyclic system containing a radical acceptor (like an alkene) or a weak bond that can undergo homolytic cleavage. While specific examples directly detailing the use of triphenylsulfanium salts for radical ring expansions are not prevalent, the principle aligns with established radical chemistry, where an external radical can trigger complex intramolecular rearrangements.

Chemo- and Regioselectivity in Radical Transformations

Controlling selectivity is a critical challenge in radical chemistry. In transformations involving triarylsulfonium salts, both chemo- and regioselectivity are dictated by the reaction mechanism and substrate structure.

Regioselectivity in C-H arylation reactions is a significant advantage of using certain sulfonium salts. For instance, the use of aryl thianthrenium salts allows for the initial C-H functionalization to be highly regioselective. This selectivity is then carried through to the subsequent cross-coupling step, enabling the functionalization of specific positions on complex molecules that would be difficult to achieve otherwise. nih.gov In radical additions to unsymmetrical alkenes, the regioselectivity is governed by the preferential addition of the aryl radical to the less sterically hindered carbon atom of the double bond, leading to the formation of the more stable radical intermediate. manchester.ac.uk

Chemoselectivity is demonstrated by the ability of the radical generated from the sulfonium salt to react preferentially with one functional group over another. For example, in photoredox-catalyzed reactions, the conditions can be tuned to selectively reduce the sulfonium salt in the presence of other reducible groups, such as aryl halides, which may require harsher conditions. researchgate.net This allows for orthogonal reactivity, where a sulfonium salt can be used as a coupling partner while leaving other potentially reactive handles on the molecule untouched for subsequent transformations. researchgate.net

Advanced Analytical and Characterization Techniques in Sulfonium Salt Research

Spectroscopic Probes for Reaction Monitoring and Intermediates (e.g., UV-Vis, NMR for mechanistic elucidation)

Real-time, or operando, monitoring of photochemical reactions involving triphenylsulfanium salts is essential for understanding the intricate mechanisms of photoacid generation. chemrxiv.org The combination of Ultraviolet-Visible (UV-Vis) and Nuclear Magnetic Resonance (NMR) spectroscopy provides complementary information, offering deep mechanistic insights. chemrxiv.orgchemrxiv.org

UV-Vis Spectroscopy: This technique is used to track the progress of the photoreaction by monitoring changes in the electronic structure of the molecules involved. nih.gov The triphenylsulfanium cation has a characteristic absorption spectrum in the UV region. Upon irradiation, the C-S bond cleaves, leading to the disappearance of this initial absorption peak. san-apro.co.jp Concurrently, the formation of photoproducts, such as diphenyl sulfide (B99878) and phenylthiobiphenyls, can be monitored by the appearance of their unique absorption bands. osti.govresearchgate.net This allows for the determination of reaction kinetics and quantum yields of photodecomposition. researchgate.net

NMR Spectroscopy: While UV-Vis tracks electronic changes, NMR spectroscopy provides detailed structural information about the molecules present in the reaction mixture. Both ¹H and ¹³C NMR are invaluable for identifying transient intermediates and stable photoproducts. rsc.orgusm.edu For instance, the formation of various phenylthiobiphenyl isomers, which are key rearrangement products from the direct photolysis of the triphenylsulfanium cation, can be unequivocally identified by their characteristic NMR signals. osti.gov This level of structural detail is critical for confirming the proposed mechanistic pathways, including whether the reaction proceeds via homolytic or heterolytic cleavage. osti.govaip.org

The combined application of these spectroscopic probes is summarized in the table below.

| Technique | Application in Triphenylsulfanium Salt Research | Information Gained |

| UV-Vis Spectroscopy | Monitoring the disappearance of the sulfonium (B1226848) salt and the appearance of photoproducts in real-time. | Reaction kinetics, quantum yield of photolysis, identification of chromophoric products. |

| NMR Spectroscopy (¹H, ¹³C) | Structural identification of starting materials, intermediates, and final photoproducts. | Confirmation of product structures (e.g., diphenyl sulfide, phenylthiobiphenyls), elucidation of reaction mechanisms. |

Chromatographic Separations and Mass Spectrometry for Reaction Product Analysis

Following the photolysis of Triphenylsulfanium dodecane-1-sulfonate (B8722912), a complex mixture of products is typically formed. The separation and definitive identification of these components are accomplished using a combination of chromatography and mass spectrometry. rsc.orgresearchgate.net

Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary methods used to separate the photoproducts. rsc.org HPLC is well-suited for separating the non-volatile and thermally sensitive aromatic products, such as the various phenylthiobiphenyl isomers. researchgate.net GC is effective for separating more volatile products like diphenyl sulfide. researchgate.net

Mass Spectrometry (MS): Mass spectrometry, often coupled directly with chromatography (GC-MS or HPLC-MS), provides unambiguous identification of the separated compounds. nih.gov It determines the mass-to-charge ratio of the molecules and their fragments, which serves as a molecular fingerprint. This is crucial for confirming the identity of expected products and for identifying previously unreported or unexpected byproducts, such as triphenylene (B110318) and dibenzothiophene, which can form under certain conditions. rsc.orgresearchgate.net The analysis of degradation by-products is a key application for GC/MS. nih.govosti.govmdpi.comnih.gov

A summary of potential photoproducts and the techniques used for their analysis is provided below.

| Potential Photoproduct | Analytical Technique | Purpose |

| Diphenyl sulfide | GC-MS | Separation and definitive mass-based identification. |

| Phenylthiobiphenyl isomers | HPLC, LC-MS | Separation of isomers and mass-based identification. |

| Triphenylene | GC-MS, HPLC | Separation and identification of secondary photoproducts. |

| Dibenzothiophene | GC-MS, HPLC | Separation and identification of secondary photoproducts. |

| Dodecanesulfonic acid | HPLC-MS, Ion Chromatography | Identification of the released acid from the counter-ion. |

Electrochemical Methods for Redox Characterization

The function of a triphenylsulfanium salt as a photoacid generator is fundamentally linked to its redox properties, specifically its reduction potential. Electrochemical methods, particularly cyclic voltammetry (CV), are employed to characterize these properties. researchgate.net

In a typical CV experiment, the triphenylsulfanium cation exhibits an irreversible reduction wave. researchgate.net This wave corresponds to the acceptance of an electron, which initiates the cleavage of a carbon-sulfur bond and leads to the formation of a diphenyl sulfide and a phenyl radical. The potential at which this reduction occurs is a critical parameter. For photosensitization to occur, the reduction potential of the sulfonium salt must be suitable for it to accept an electron from the excited state of a photosensitizer molecule. rsc.org Triarylsulfonium salts are known to have low redox potentials (around -1.2 eV), making them suitable for sensitization by compounds with high singlet energies. rsc.org

| Technique | Parameter Measured | Significance |

| Cyclic Voltammetry (CV) | Reduction Potential (Ered) | Determines the energy required to reduce the sulfonium cation, indicating its efficacy as an electron acceptor in photosensitized reactions. researchgate.netresearchgate.net |

Advanced Microscopy for Material Morphology (in context of polymerized materials)

When Triphenylsulfanium dodecane-1-sulfonate is used as a photoinitiator in applications like photolithography or 3D printing, the morphology of the resulting polymer is of paramount importance. rsc.orgoaepublish.com Advanced microscopy techniques are used to visualize and characterize these polymer microstructures at high resolution.

Atomic Force Microscopy (AFM): AFM offers even higher resolution surface analysis at the nanometer scale. It is used to measure surface roughness with high precision and can also probe local mechanical properties. In polymer blends, AFM phase imaging can be used to qualitatively distinguish between different polymer phases on the surface. mdpi.com

Transmission Electron Microscopy (TEM): While less common for surface analysis, TEM can be used to study the bulk morphology of thin polymer films, providing insights into phase separation, the dispersion of any embedded nanoparticles, and other internal structural features. mdpi.com

These techniques are essential for optimizing polymerization conditions and ensuring the final material meets the stringent structural requirements for microelectronics and other advanced applications. google.comresearchgate.net

| Microscopy Technique | Primary Application | Information Obtained |

| Scanning Electron Microscopy (SEM) | Surface and cross-sectional imaging | Feature resolution, edge acuity, surface smoothness, 3D structural integrity. |

| Atomic Force Microscopy (AFM) | High-resolution surface analysis | Nanoscale surface roughness, phase separation in polymer blends, local mechanical properties. mdpi.com |

| Transmission Electron Microscopy (TEM) | Bulk morphology of thin films | Internal structure, phase separation, nanoparticle dispersion. mdpi.com |

Future Perspectives and Interdisciplinary Research with Triphenylsulfanium Dodecane 1 Sulfonate

Rational Design Principles for Optimized Photoacid Generators

Key design principles include:

Tuning Absorption Characteristics: The absorption profile of the PAG is primarily determined by the cationic moiety. Modifications to the triphenylsulfanium cation, such as the introduction of various substituents on the phenyl rings, can be used to shift the absorption wavelength. This allows for the development of PAGs that are sensitive to specific light sources, including longer wavelength UV and visible light, which can be advantageous for applications requiring deeper penetration of light into a sample. mdpi.com

Controlling Acid Strength and Diffusion: The anionic component, in this case, dodecane-1-sulfonate (B8722912), dictates the strength of the photogenerated acid and its mobility within the surrounding medium. The properties of the anion are crucial for controlling the kinetics of subsequent acid-catalyzed reactions. For example, anions that generate stronger acids can lead to more efficient deprotection or polymerization reactions. The size and structure of the anion also influence its diffusion rate, which is a critical parameter in high-resolution lithographic applications.

Enhancing Quantum Yield: The quantum yield of acid generation, which is the number of acid molecules produced per photon absorbed, is a fundamental measure of a PAG's efficiency. researchgate.net Research efforts are focused on understanding the photochemical mechanisms of acid generation to design new PAGs with higher quantum yields. This involves optimizing the electronic structure of the cation to favor the desired bond cleavage pathways upon photoexcitation. san-apro.co.jp

Improving Thermal Stability: For many applications, particularly in the microelectronics industry, PAGs must be able to withstand high temperatures during processing without undergoing premature thermal decomposition. researchgate.net The thermal stability of a PAG is influenced by both the cation and the anion. The selection of thermally robust moieties is essential for the development of PAGs suitable for use in high-temperature processes.

| Design Parameter | Influencing Factor | Desired Outcome |

| Absorption Wavelength | Cationic Moiety (Substituents on Phenyl Rings) | Tunable sensitivity to specific light sources (e.g., UV, visible light) |

| Acid Strength | Anionic Moiety | Optimized for specific catalytic reactions (e.g., deprotection, polymerization) |

| Acid Diffusion | Anionic Moiety (Size and Structure) | Controlled reaction kinetics and spatial resolution |

| Quantum Yield | Cationic Moiety (Electronic Structure) | High efficiency of acid generation |

| Thermal Stability | Cation and Anion Moieties | Resistance to premature decomposition at elevated temperatures |

Sustainability and Environmental Considerations in Application Development

As with any chemical technology, the environmental impact of triphenylsulfanium dodecane-1-sulfonate and its applications is a growing concern. The principles of green chemistry are being increasingly applied to the design and use of PAGs to minimize their environmental footprint. rsc.org

Key sustainability considerations include:

Atom Economy in Synthesis: The development of synthetic routes to this compound that maximize atom economy is a key goal. This involves designing syntheses that incorporate the maximum number of atoms from the starting materials into the final product, thereby minimizing waste generation.

Biodegradability: The potential for the PAG and its photoproducts to persist in the environment is an important consideration. The dodecane-1-sulfonate anion, being a long-chain alkyl sulfonate, may offer advantages in terms of biodegradability compared to some other types of anions, such as those containing fluorine. Further research into the environmental fate of this compound is needed.

Use of Greener Solvents: The choice of solvent for both the synthesis of the PAG and its use in applications can have a significant environmental impact. The development of processes that utilize more environmentally friendly solvents, such as water or bio-derived solvents, is a key area of research.

Integration into Smart and Responsive Materials Systems

A particularly exciting area of future research is the incorporation of this compound into smart and responsive materials. These are materials that can change their properties in response to an external stimulus, such as light. rsc.orgmdpi.comresearchgate.net The ability of this PAG to generate a strong acid upon irradiation makes it an ideal component for creating light-responsive materials. rsc.org

Examples of such systems include:

Stimuli-Responsive Polymers: By incorporating this compound into a polymer matrix containing acid-labile groups, it is possible to create materials that undergo a change in their chemical or physical properties upon exposure to light. rsc.org For example, the photogenerated acid can cleave bonds in the polymer backbone, leading to a change in solubility, which is the basis for chemically amplified photoresists. rsc.org This principle can also be used to create materials that change their shape, swell, or release a payload in response to a light signal. mdpi.com

Controlled Surface Modification: The localized generation of acid at a surface can be used to create patterns of different chemical functionality. For example, a surface could be functionalized with a polymer containing protecting groups that can be removed by the photogenerated acid. This would create a patterned surface with areas of different hydrophilicity or reactivity, which could be used in applications such as microfluidics, sensors, and the creation of biocompatible surfaces.

Advanced Photolithography: this compound and related compounds are already used in photolithography for the fabrication of microelectronic devices. researchgate.net Future research will focus on developing new photoresist formulations with improved resolution, sensitivity, and line-edge roughness to enable the fabrication of next-generation integrated circuits.

Exploration of Novel Catalytic Cycles and Reaction Pathways

The sulfonic acid generated from the photolysis of this compound is a versatile catalyst for a wide range of chemical reactions. While its use in cationic polymerization is well-established, there is significant potential for the exploration of new catalytic cycles and reaction pathways. san-apro.co.jpresearchgate.net

Potential areas of research include:

Photocatalytic Organic Synthesis: The photogenerated acid can be used to catalyze a variety of organic transformations, such as esterification, acetal (B89532) formation, and rearrangement reactions. The use of a PAG allows for spatial and temporal control over the catalytic process, which can be advantageous for the synthesis of complex molecules.

Dual-Cure Systems: this compound can be used in combination with other photoinitiators, such as free-radical generators, to create dual-cure polymer systems. These materials can be cured by two different mechanisms, often leading to enhanced material properties. For example, a system could be designed to undergo a rapid initial cure via a free-radical mechanism, followed by a slower, acid-catalyzed crosslinking reaction.

Acid-Catalyzed Deprotection Strategies: The use of photogenerated acids for the removal of protecting groups is a powerful tool in organic synthesis and materials science. rsc.org Research in this area could focus on the development of new protecting groups that are specifically designed to be cleaved by photogenerated acids, as well as the application of this methodology to the synthesis of complex natural products and pharmaceuticals.

Potential for Multicomponent Photoinitiating Systems

The performance of this compound can be significantly enhanced by its inclusion in multicomponent photoinitiating systems. nih.govnih.govresearchgate.net These systems typically consist of the PAG, a photosensitizer, and potentially other co-initiators. researchgate.net

Key strategies for developing multicomponent systems include:

Photosensitization: One of the limitations of triphenylsulfanium salts is that they primarily absorb in the UV region of the spectrum. mdpi.com By using a photosensitizer, it is possible to extend the spectral sensitivity of the system to longer wavelengths, including the visible region. google.com The photosensitizer absorbs the light and then transfers energy to the PAG, inducing its decomposition and the generation of acid. This approach allows for the use of less-damaging, visible light sources and can be used for applications such as the curing of thick or pigmented coatings. fujifilm.comrsc.org

Hybrid Curing Systems: this compound can be combined with other types of photoinitiators to create hybrid curing systems that can initiate different types of polymerization simultaneously. For example, a system could be designed to contain both a PAG for cationic polymerization and a free-radical photoinitiator for radical polymerization. Upon irradiation, this system would produce a crosslinked polymer network with a unique set of properties.

| Component | Function | Advantage |

| Photosensitizer | Absorbs light at longer wavelengths and transfers energy to the PAG | Extends spectral sensitivity to the visible region, allowing for the use of safer light sources |

| Co-initiator | Enhances the efficiency of acid generation | Leads to higher reaction rates and improved overall performance |

| Hybrid Photoinitiator | Initiates a different type of polymerization (e.g., free-radical) | Enables the formation of interpenetrating polymer networks with unique properties |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.